2-Trifluoromethylphenylsulfonylethanol
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Overview
Description
2-Trifluoromethylphenylsulfonylethanol is a chemical compound with the molecular formula C₉H₉F₃O₃S and a molecular weight of 254.23 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a phenylsulfonylethanol structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethylphenylsulfonylethanol typically involves the reaction of 2-trifluoromethylphenylsulfonyl chloride with ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethylphenylsulfonylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylsulfonylethanol derivatives.
Scientific Research Applications
2-Trifluoromethylphenylsulfonylethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Trifluoromethylphenylsulfonylethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Trifluoromethylphenylsulfonylmethanol
- 2-Trifluoromethylphenylsulfonylpropanol
- 2-Trifluoromethylphenylsulfonylbutanol
Uniqueness
2-Trifluoromethylphenylsulfonylethanol is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]sulfonylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3S/c10-9(11,12)7-3-1-2-4-8(7)16(14,15)6-5-13/h1-4,13H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSZHFJMSRANBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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